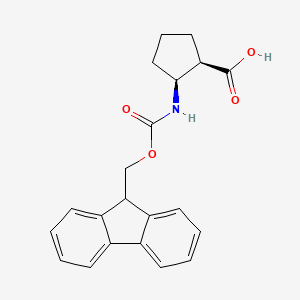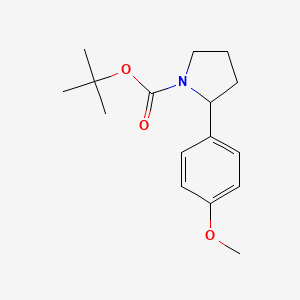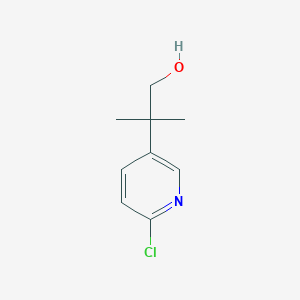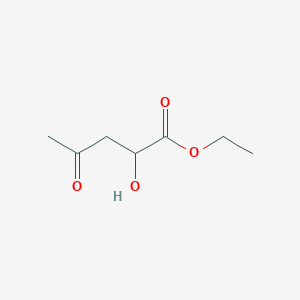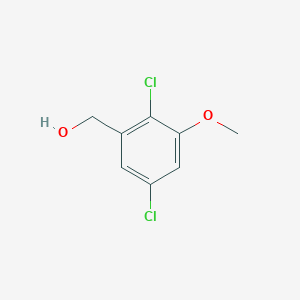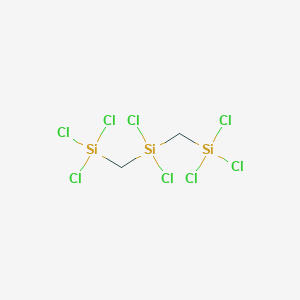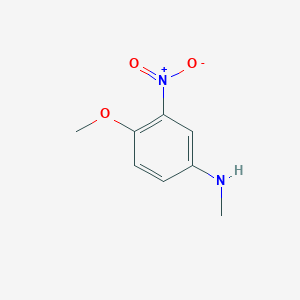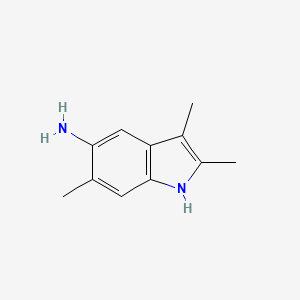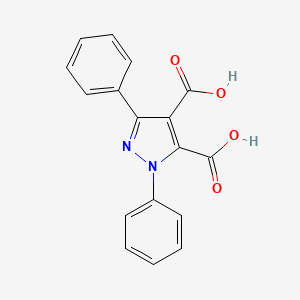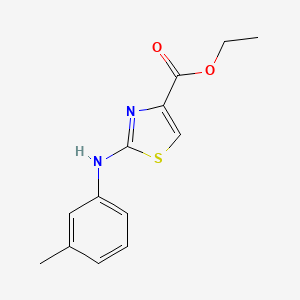
(2-甲基苯基)(吡啶-4-基甲基)胺
描述
“(2-Methylphenyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the molecular formula C14H16N2 . It is used in various applications in the chemical industry .
Molecular Structure Analysis
The molecular structure of “(2-Methylphenyl)(pyridin-4-ylmethyl)amine” consists of a pyridine ring attached to a phenyl ring via a methylene bridge . The phenyl ring is substituted with a methyl group .科学研究应用
配位化合物和配合物
铜(I) 配合物
与 (2-甲基苯基)(吡啶-4-基甲基)胺 相似的配体已被用于合成各种铜(I) 配合物。这些配合物表现出扭曲的四面体配位和准可逆氧化还原行为等性质,这在材料科学和催化中可能很重要 (Dehghanpour 等人,2007 年)。
铁(II) 自旋翻转化合物
具有类似结构的化合物已被用于创建表现出自旋翻转行为的四核化合物。这对于开发具有可变磁性的材料至关重要 (Boldog 等人,2009 年)。
金属离子亲和力和荧光
衍生自 (2-甲基苯基)(吡啶-4-基甲基)胺 的配体已被研究其金属离子亲和力和荧光性质,这与生物成像和传感领域相关 (Liang 等人,2009 年)。
催化和有机合成
催化应用
基于 (2-甲基苯基)(吡啶-4-基甲基)胺 结构的配体已用于合成异双金属铜锌配合物,这可能对催化产生影响 (Roth 等人,2007 年)。
荧光传感器
已经合成了一种基于类似结构的荧光染料来检测无机阳离子,突出了其在化学传感应用中的潜力 (Mac 等人,2010 年)。
生物和医药应用
DNA 结合和细胞毒性
相关化合物已显示出与小牛胸腺 DNA 的强非共价结合,并对人乳腺癌细胞系表现出细胞毒性,表明它们在癌症治疗中的潜力 (Rajarajeswari 等人,2014 年)。
抗氧化和乙酰胆碱酯酶抑制特性
某些 γ-吡啶基胺衍生物显示出良好的抗氧化活性和中等的乙酰胆碱酯酶抑制特性,这可能有利于治疗神经退行性疾病 (Méndez 和 Kouznetsov,2015 年)。
作用机制
Target of Action
The primary target of 2-methyl-N-(pyridin-4-ylmethyl)aniline is the kinase insert domain receptor (KDR) , also known as vascular endothelial growth factor receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
2-methyl-N-(pyridin-4-ylmethyl)aniline interacts with KDR, inhibiting its activity .
Biochemical Pathways
By inhibiting KDR, 2-methyl-N-(pyridin-4-ylmethyl)aniline disrupts the VEGF signaling pathway, which plays a key role in angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to tumors and potentially inhibiting their growth .
Result of Action
The inhibition of KDR by 2-methyl-N-(pyridin-4-ylmethyl)aniline can lead to a decrease in angiogenesis, potentially limiting the growth and spread of tumors . This makes the compound a potential candidate for the development of new anticancer agents .
生化分析
Biochemical Properties
This compound interacts with enzymes such as tyrosine kinases, inhibiting their activity and thereby affecting downstream signaling pathways . It also binds to proteins involved in angiogenesis, making it a potential candidate for anti-cancer therapies .
Cellular Effects
2-Methyl-N-(pyridin-4-ylmethyl)aniline influences various cellular processes, including cell proliferation, migration, and apoptosis. It affects cell signaling pathways such as the VEGF signaling pathway, leading to reduced angiogenesis and tumor growth . Additionally, this compound can alter gene expression related to cell cycle regulation and apoptosis, impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-N-(pyridin-4-ylmethyl)aniline exerts its effects by binding to the ATP-binding site of tyrosine kinases, inhibiting their phosphorylation activity . This inhibition prevents the activation of downstream signaling molecules, leading to decreased cell proliferation and angiogenesis. The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-N-(pyridin-4-ylmethyl)aniline change over time. The compound demonstrates stability under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of angiogenesis and tumor growth, with minimal adverse effects on normal cellular functions .
Dosage Effects in Animal Models
The effects of 2-Methyl-N-(pyridin-4-ylmethyl)aniline vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects .
Metabolic Pathways
2-Methyl-N-(pyridin-4-ylmethyl)aniline is involved in metabolic pathways related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 2-Methyl-N-(pyridin-4-ylmethyl)aniline is transported and distributed via specific transporters and binding proteins . It accumulates in tissues with high vascularization, such as tumors, due to its interactions with VEGF receptors . This selective accumulation enhances its therapeutic potential while minimizing effects on normal tissues .
Subcellular Localization
The subcellular localization of 2-Methyl-N-(pyridin-4-ylmethyl)aniline is primarily in the cytoplasm and nucleus . It is directed to these compartments by targeting signals and post-translational modifications. In the nucleus, it interacts with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .
属性
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXBRRFJAPAMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)

